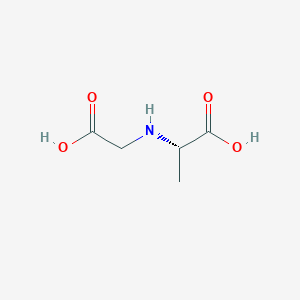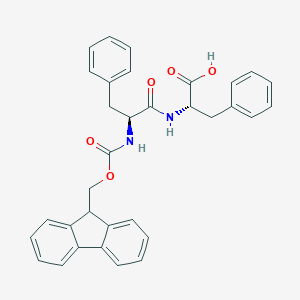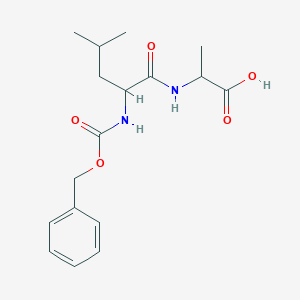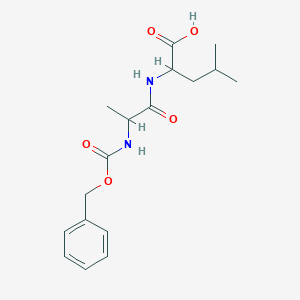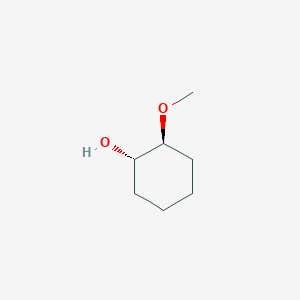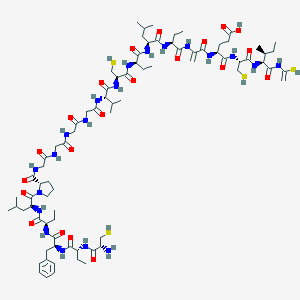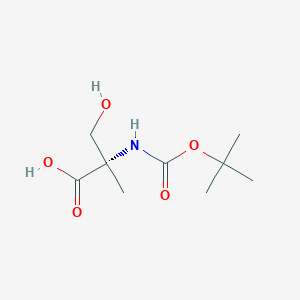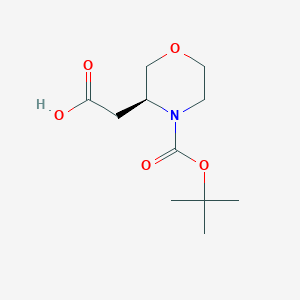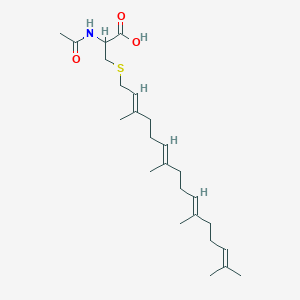
N-乙酰基-S-香叶基香叶基-L-半胱氨酸
描述
N-acetyl-s-geranylgeranyl-l-cysteine is a diterpenoid.
科学研究应用
蛋白质异戊烯化
N-乙酰基-S-香叶基香叶基-L-半胱氨酸: 在蛋白质异戊烯化过程中起着至关重要的作用,这是一种翻译后修饰,其中法尼基或香叶基香叶基异戊二烯连接到蛋白质 . 这种修饰对于蛋白质的正常功能至关重要,尤其是对于其在细胞膜内的定位和相互作用。
药用植物研究
许多异戊烯化化合物,包括N-乙酰基-S-香叶基香叶基-L-半胱氨酸,是药用植物中的活性成分。 它们表现出一系列生物活性,如抗癌、抗痉挛、抗菌、抗真菌、抗炎和抗雄激素活性 . N-乙酰基-S-香叶基香叶基-L-半胱氨酸可作为药物发现和功能性食品生产的先导化合物。
生物医学和生物技术应用
N-乙酰基-S-香叶基香叶基-L-半胱氨酸可用于生物医学和生物技术应用,尤其是在需要定向蛋白固定的地方。 这包括基于免疫测定、表面等离子体共振 (SPR)或电化学方法的蛋白质阵列和诊断应用 .
蛋白质甲基化抑制
作为异戊烯化蛋白质甲基转移酶的合成底物,N-乙酰基-S-香叶基香叶基-L-半胱氨酸充当内源性异戊烯化蛋白质甲基化的抑制剂。 这种抑制对于研究蛋白质功能和信号转导途径的调节非常重要 .
信号转导研究
N-乙酰基-S-香叶基香叶基-L-半胱氨酸特异性阻断Rab蛋白等香叶基香叶基化蛋白质的甲基酯化。 它已被证明通过模拟Rab3A的作用来阻断人类嗜中性粒细胞中的受体介导的信号转导并诱导HIT-T15细胞释放胰岛素 .
癌症研究
N-乙酰基-S-香叶基香叶基-L-半胱氨酸是抑制Ras羧基甲基化的羧基甲基转移酶的底物。 由于Ras亚家族通常负责细胞增殖,N-乙酰基-S-香叶基香叶基-L-半胱氨酸的抑制可以阻止细胞分裂,为癌症治疗研究提供了一条途径 .
属性
IUPAC Name |
2-acetamido-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO3S/c1-19(2)10-7-11-20(3)12-8-13-21(4)14-9-15-22(5)16-17-30-18-24(25(28)29)26-23(6)27/h10,12,14,16,24H,7-9,11,13,15,17-18H2,1-6H3,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFBJSDMCRJYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274353 | |
| Record name | N-Acetyl-S-geranylgeranyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139332-94-8 | |
| Record name | N-Acetyl-S-geranylgeranyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC)?
A1: AGGC acts as an inhibitor of isoprenylcysteine-O-carboxyl methyltransferase (ICMT). [, , , , , , , , ] ICMT is an enzyme that catalyzes the methylation of isoprenylated proteins, a crucial post-translational modification for the localization and function of many signaling proteins, including small GTPases like RhoA and Ras. [, , , , , ]
Q2: How does AGGC affect RhoA signaling?
A2: AGGC inhibits the carboxyl methylation of RhoA, leading to decreased RhoA activity and membrane association. [, ] This, in turn, disrupts the organization of intercellular junctions, such as VE-cadherin and β-catenin, ultimately modulating endothelial monolayer permeability. []
Q3: Does AGGC affect other small GTPases besides RhoA?
A3: While AGGC primarily affects geranylgeranylated proteins like RhoA, research indicates it can also impact Ras methylation and activity. [] This effect on Ras subsequently influences downstream signaling pathways involving Akt and ERK1/2, ultimately affecting endothelial cell apoptosis. [] Additionally, studies in neutrophils suggest that AGGC can influence Cdc42 activity, which participates in the oxidative response alongside Rac2. []
Q4: How does the activity of AGGC compare to N-Acetyl-S-farnesyl-L-cysteine (AFC)?
A4: Both AGGC and AFC inhibit ICMT, but they exhibit different selectivity profiles. AGGC preferentially targets geranylgeranylated proteins, while AFC shows a higher affinity for farnesylated proteins. [, , ] This difference is evident in their effects on endothelial cells; AGGC primarily affects RhoA, while AFC has a more pronounced impact on Ras. [, , ] In neutrophils, AGGC demonstrates significantly higher potency in inhibiting β2 integrin-induced actin polymerization compared to AFC. []
Q5: What are the physiological effects of AGGC treatment in cellular and animal models?
A5: Studies have shown that AGGC inhibits vasoconstriction in both animal and human arteries, suggesting a potential role in regulating vascular tone. [] In rat aortic rings, AGGC inhibits contractions induced by norepinephrine, potassium chloride, and sodium fluoride, indicating a complex action on calcium channels and G protein-dependent pathways. [] Furthermore, AGGC exhibits protective effects against lung edema induced by a non-inflammatory edemagenic agent in an adenosine deaminase inhibitor-dependent manner. []
Q6: Has AGGC been tested in clinical trials?
A6: The provided research papers do not mention any clinical trials involving AGGC. Most of the findings stem from in vitro cell-based assays and in vivo animal models. Further research, including clinical trials, is needed to evaluate the therapeutic potential and safety profile of AGGC in humans.
Q7: What are the implications of ICMT inhibition by AGGC on tumor necrosis factor-α (TNF-α) signaling?
A7: AGGC has been shown to inhibit the TNF-α stimulation of VCAM-1 (vascular cell adhesion molecule-1) mRNA expression in endothelial cells without affecting ICAM-1 (intercellular adhesion molecule-1). [] This effect is attributed to the inhibition of reactive oxygen species generation by TNF-α, suggesting ICMT's involvement in redox-sensitive signaling pathways related to inflammation. []
Q8: What is the significance of identifying an isoprenylated cysteine methyl ester hydrolase activity?
A8: Research has identified an esterase activity in bovine rod outer segment membranes that can hydrolyze isoprenylated cysteine methyl esters like AGGC. [] This finding suggests the existence of a potential mechanism for reversing the carboxyl methylation of isoprenylated proteins, potentially adding another layer of regulation to this crucial post-translational modification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


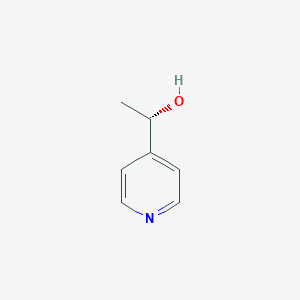
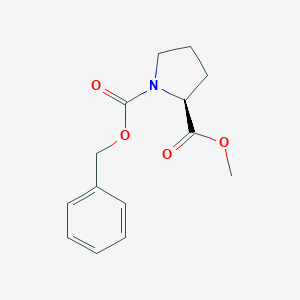
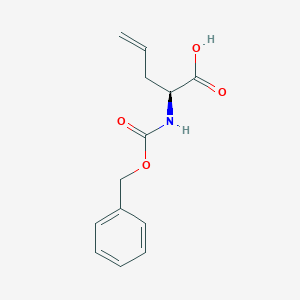
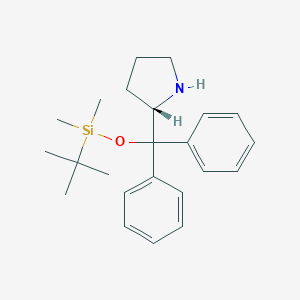
![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)
